KadcoccineacidN
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Overview
Description
KadcoccineacidN is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is a member of the coccine family, which includes several compounds used in biological staining and other biochemical applications. This compound is characterized by its vibrant color and stability under various conditions, making it a valuable tool in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccineacidN typically involves a multi-step process starting from aromatic hydrocarbons. The initial step often includes nitration, followed by reduction and diazotization. The final step involves coupling with a suitable aromatic compound to form the desired product. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the use of advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: KadcoccineacidN undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to different products.
Substitution: It can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions vary widely, but they often include derivatives with altered functional groups that can be used in further chemical synthesis or applications.
Scientific Research Applications
KadcoccineacidN has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism by which KadcoccineacidN exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. Its chemical stability and reactivity also make it useful in various synthetic applications, where it can act as a catalyst or reactant.
Comparison with Similar Compounds
KadcoccineacidN is unique compared to other compounds in the coccine family due to its specific chemical structure and properties. Similar compounds include:
Acid Red 18: Known for its use in biological staining.
Ponceau 4R: Widely used as a food dye.
Brilliant Ponceau 5R: Another dye with similar applications but different chemical properties.
This compound stands out due to its enhanced stability and broader range of applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,4aR,6bS,9R,11aS,11bR)-3-acetyloxy-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,9,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,19,22,26-28,33H,8-9,12-18H2,1-7H3,(H,35,36)/b20-10-/t19-,22-,26-,27+,28-,31+,32-/m1/s1 |
InChI Key |
GMNQKMJRDASESG-GCFDEHICSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1CO)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1CO)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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